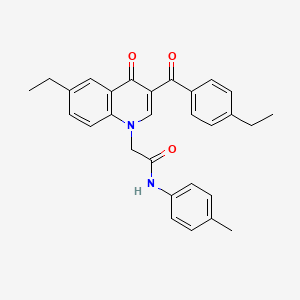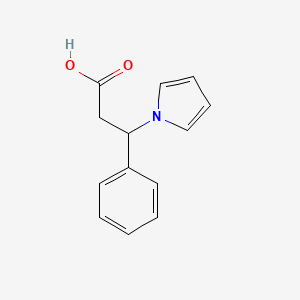
3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid is a unique chemical compound with the empirical formula C13H13NO2 . It is a heterocyclic compound that includes a phenyl group and a pyrrole ring .
Molecular Structure Analysis
The molecular structure of 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid is represented by the SMILES stringOC(=O)C(Cc1ccccc1)n2cccc2 . The InChI code is 1S/C13H13NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-9,12H,10H2,(H,15,16) . Physical And Chemical Properties Analysis
3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid is a solid substance . Its molecular weight is 215.25 . The melting point is reported to be between 120-122 degrees Celsius .Aplicaciones Científicas De Investigación
Pharmaceutical Chemistry
3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid: has been explored for its potential in pharmaceutical chemistry due to its structural similarity to compounds that exhibit biological activity. The pyrrole moiety is a common feature in many pharmacologically active molecules, and modifications to this core structure can lead to the development of new therapeutic agents .
Anti-Inflammatory Applications
The compound has been studied for its anti-inflammatory properties. It’s been found that derivatives of this compound can act as inhibitors of the lipoxygenase pathway, which is a significant mediator in inflammatory diseases . This suggests potential applications in the development of new anti-inflammatory drugs with improved safety profiles.
Antioxidant Potential
Research has indicated that 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid and its derivatives may possess antioxidant properties. This is crucial because oxidative stress is implicated in various chronic diseases, and antioxidants can mitigate these effects .
Cancer Research
Derivatives of 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid have shown promise in cancer research. Some studies suggest that these compounds exhibit cytotoxic activity against certain cancer cell lines, indicating potential applications in cancer therapy .
Antifungal Activity
The compound has been evaluated for its antifungal activity. Research into its derivatives has revealed that they can be effective against certain fungal strains, which could lead to the development of new antifungal medications .
Drug Design and Bioavailability
3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid: has been used as a precursor in drug design. Its derivatives have been assessed for oral bioavailability according to Lipinski’s rule of five, which is a standard measure to predict the drug-likeness of a compound .
Synthetic Chemistry
In synthetic chemistry, 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile compound for constructing diverse chemical structures .
Safety and Hazards
Propiedades
IUPAC Name |
3-phenyl-3-pyrrol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-9,12H,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJWRQSFZOJOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75391-17-2 |
Source


|
| Record name | 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2850500.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2850501.png)
![(E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine](/img/structure/B2850502.png)
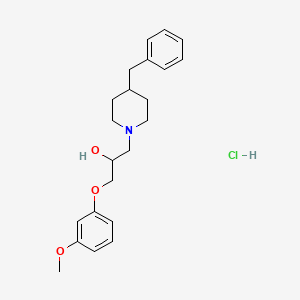
![2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2850506.png)
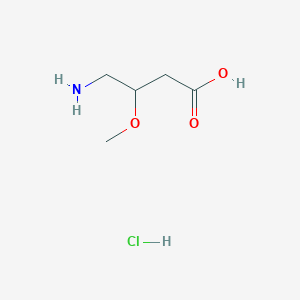
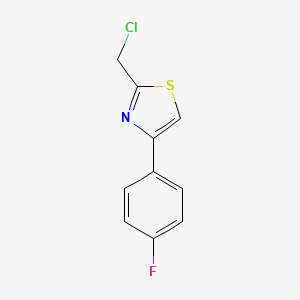
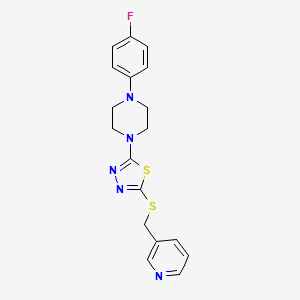
![2-(2-(Diethylamino)ethyl)-1-(2,5-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2850512.png)
![4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one](/img/structure/B2850513.png)
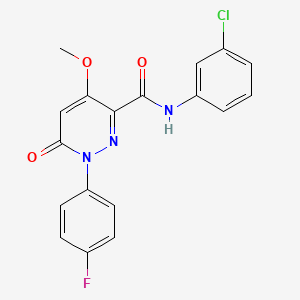
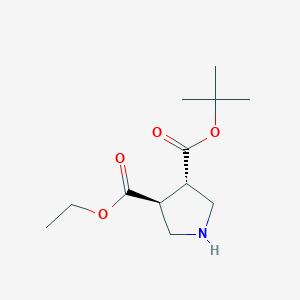
![N-(3-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2850518.png)
